molecular formula C21H17NO2 B12212476 2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol

2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol

Cat. No.: B12212476
M. Wt: 315.4 g/mol
InChI Key: LVRZIKBFBUZLGV-UHFFFAOYSA-N
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Description

2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 2-benzoyl-5-methylaniline. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s imine group can participate in nucleophilic addition reactions, and its phenolic group can undergo oxidation-reduction reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxyphenyl)imino]methyl}phenol
  • 2-{[(4-Methoxyphenyl)imino]methyl}phenol
  • 2-{[(4-Chlorophenyl)imino]methyl}phenol

Uniqueness

2-{[(2-Benzoyl-5-methylphenyl)imino]methyl}phenol is unique due to the presence of the benzoyl group, which can enhance its ability to form stable complexes with metal ions. This structural feature distinguishes it from other similar Schiff bases and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

[2-[(2-hydroxyphenyl)methylideneamino]-4-methylphenyl]-phenylmethanone

InChI

InChI=1S/C21H17NO2/c1-15-11-12-18(21(24)16-7-3-2-4-8-16)19(13-15)22-14-17-9-5-6-10-20(17)23/h2-14,23H,1H3

InChI Key

LVRZIKBFBUZLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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